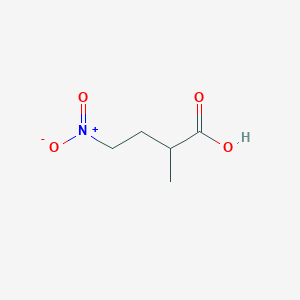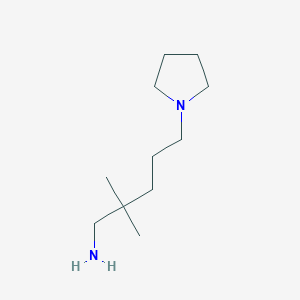
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentan-1-amine is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines. This compound is characterized by the presence of a pyrrolidine ring attached to a pentan-1-amine backbone with two methyl groups at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentan-1-amine typically involves the reaction of a suitable precursor with pyrrolidine under specific conditions. One common method involves the alkylation of pyrrolidine with a halogenated precursor, such as 2,2-dimethyl-5-chloropentane, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or alkyl halides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentan-1-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine in the synaptic cleft. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased neuronal activity and stimulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethylmethcathinone (2,4-DMMC)
- 2,4-Dimethylethcathinone (2,4-DMEC)
- 2,4-Dimethyl-α-pyrrolidinopropiophenone (2,4-DMPPP)
- 4-Bromo-α-pyrrolidinopropiophenone (4-Br-PPP)
- N-Propylcathinone
Uniqueness
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its pyrrolidine ring and the presence of two methyl groups at the 2-position contribute to its unique interaction with biological targets, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-pyrrolidin-1-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,10-12)6-5-9-13-7-3-4-8-13/h3-10,12H2,1-2H3 |
Clave InChI |
MQTZMBJXWCIFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCN1CCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


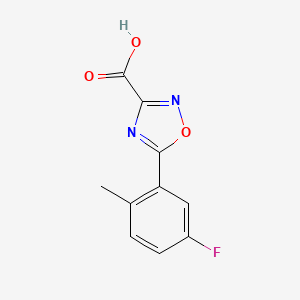
![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
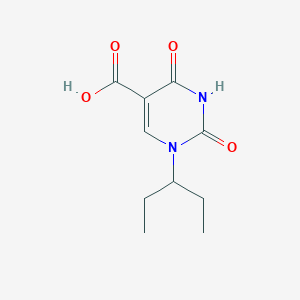
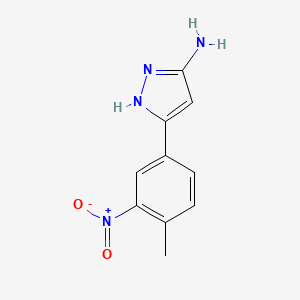
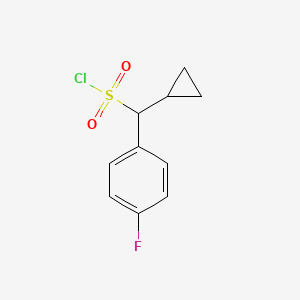

![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)


![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)


